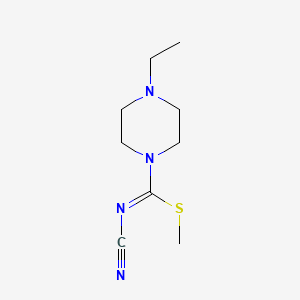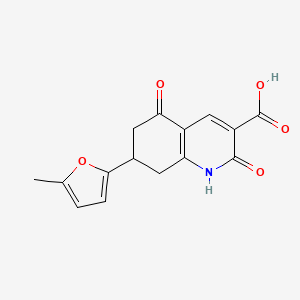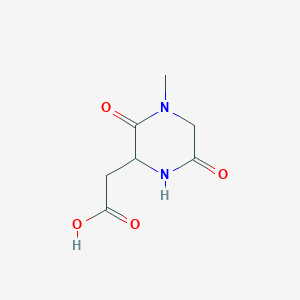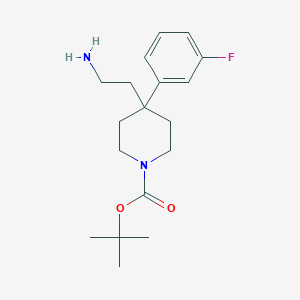
Pyrazine-2,5-diamine dihydrochloride
Overview
Description
Pyrazine-2,5-diamine dihydrochloride is a chemical compound with the CAS Number: 1588441-32-0 . It has a molecular weight of 183.04 and its IUPAC name is pyrazine-2,5-diamine dihydrochloride . It is a solid substance stored under an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of pyrazine derivatives, such as Pyrazine-2,5-diamine dihydrochloride, can involve several methods including cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for Pyrazine-2,5-diamine dihydrochloride is1S/C4H6N4.2ClH/c5-3-1-7-4 (6)2-8-3;;/h1-2H, (H2,6,7) (H2,5,8);2*1H . The key for this structure is GYKJUORFNIUYGA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Pyrazine-2,5-diamine dihydrochloride is a solid substance . It is stored under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Applications
Pyrazine-2,5-diamine dihydrochloride: has been studied for its potential antimicrobial properties. Derivatives of pyrrolopyrazine, which share a similar pyrazine structure, have shown significant antibacterial and antifungal activities . This suggests that Pyrazine-2,5-diamine dihydrochloride could be used in the development of new antimicrobial agents to treat various infections.
Antiviral Research
The compound’s derivatives have also been noted for their antiviral activities . This opens up avenues for its use in antiviral drug research, particularly in the synthesis of compounds that could inhibit the replication of viruses within host cells.
Anti-inflammatory Properties
Inflammation is a complex biological response, and compounds like Pyrazine-2,5-diamine dihydrochloride could play a role in developing anti-inflammatory medications. Its structural analogs have been associated with reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .
Antioxidant Potential
The antioxidant capacity of pyrazine derivatives makes them candidates for research into oxidative stress-related conditions. Pyrazine-2,5-diamine dihydrochloride could contribute to the synthesis of antioxidants that protect cells from damage caused by free radicals .
Antitumor and Anticancer Research
Pyrazine derivatives have shown promise in antitumor and anticancer research. The biologically active scaffold of pyrazine could be utilized in designing drugs that target cancer cells, inhibit tumor growth, or enhance the efficacy of existing cancer treatments .
Kinase Inhibition
Kinase enzymes play a crucial role in signal transduction within cells, and their inhibition is a key therapeutic strategy in treating various diseases. Pyrazine-2,5-diamine dihydrochloride could be involved in the development of kinase inhibitors, which have applications in treating cancers and other diseases characterized by abnormal kinase activity .
Drug Discovery and Design
The pyrazine structure is an attractive scaffold for drug discovery due to its versatility and the range of biological activities it can exhibit. Pyrazine-2,5-diamine dihydrochloride can be a valuable building block in the design and synthesis of new pharmacologically active molecules .
Perfumery and Food Industry Applications
While not directly related to medicinal applications, pyrazine derivatives are important in the perfumery and food industries due to their unique aromatic properties. Pyrazine-2,5-diamine dihydrochloride could potentially be used to synthesize compounds that enhance flavors or fragrances .
Safety and Hazards
properties
IUPAC Name |
pyrazine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.2ClH/c5-3-1-7-4(6)2-8-3;;/h1-2H,(H2,6,7)(H2,5,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKJUORFNIUYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




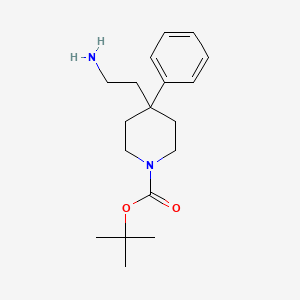
![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)


![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
